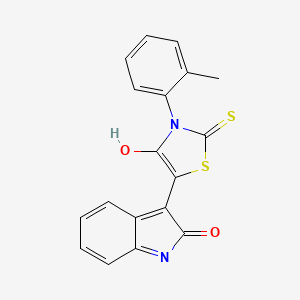

(Z)-5-(2-oxoindolin-3-ylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one

Description

(Z)-5-(2-Oxoindolin-3-ylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one is a thiazolidinone derivative featuring a fused indolin-2-one moiety and an ortho-tolyl substituent. The compound adopts a Z-configuration at the 5-position, stabilized by conjugation between the thiazolidin-4-one core and the 2-oxoindolin-3-ylidene group. This structural motif is associated with diverse biological activities, including antitumor and enzyme inhibitory properties, as observed in analogs . Crystallographic studies using SHELX and ORTEP software confirm the stereochemical integrity of similar compounds .

Properties

IUPAC Name |

3-[4-hydroxy-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O2S2/c1-10-6-2-5-9-13(10)20-17(22)15(24-18(20)23)14-11-7-3-4-8-12(11)19-16(14)21/h2-9,22H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACEDBPPSGQZMRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C(SC2=S)C3=C4C=CC=CC4=NC3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(2-oxoindolin-3-ylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one typically involves the condensation of 2-oxoindoline-3-carbaldehyde with 2-thioxo-3-(o-tolyl)thiazolidin-4-one. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(2-oxoindolin-3-ylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indolinone or thiazolidinone moieties.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Various halogenating agents, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-(2-oxoindolin-3-ylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound has shown promise in antimicrobial and anticancer research. Its ability to inhibit the growth of certain bacteria and cancer cells makes it a candidate for further investigation in drug development.

Medicine

In medicine, the compound’s anti-inflammatory properties are of particular interest. It has the potential to be developed into therapeutic agents for treating inflammatory diseases.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-5-(2-oxoindolin-3-ylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer cells, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

- Antitumor Activity: Compound 7f () shares the 2-oxoindolin-3-ylidene core but incorporates a 5-chloro substituent and a diethylaminopropyl chain, enhancing its antitumor potency.

- Enzyme Inhibition: highlights a 5-chloro analog with a hydroxyphenyliminomethyl group, showing tyrosinase inhibition. The absence of electron-withdrawing groups in the target compound may alter binding kinetics .

- Immunomodulation: Ponesimod () retains the o-tolyl group but replaces the indolinone with a chloro-dihydroxypropoxybenzylidene moiety, enabling selective S1P1 receptor agonism. This underscores the critical role of the 5-position substituent in target specificity .

Physicochemical and Spectral Properties

- Solubility : The o-tolyl group in the target compound likely reduces water solubility compared to p-tolyl analogs (), where para-substitution enhances crystallinity .

- Spectroscopy: ¹H NMR: Analogous compounds (e.g., ) show characteristic peaks for aromatic protons (δ 6.85–8.01 ppm) and exchangeable NH groups (δ 10.65 ppm) . MS: Molecular ions ([M+H]+) for thiazolidinone derivatives typically align with theoretical values (e.g., m/z 615.2 for Compound 7f) .

Heterocyclic Variations

- Thiazolidinediones: describes coumarinyl-thiazolidinediones with modified cores, showing reduced bioactivity compared to thioxo-thiazolidinones, highlighting the importance of the 2-thioxo group .

- Bis-thiadiazoles : ’s bis-thiadiazole derivatives exhibit broader-spectrum activity but lower metabolic stability, suggesting trade-offs between heterocycle complexity and pharmacokinetics .

Biological Activity

The compound (Z)-5-(2-oxoindolin-3-ylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one belongs to a class of thiazolidinone derivatives, which are known for their diverse biological activities. This article provides an in-depth examination of its biological activity, synthesizing data from various studies, including case studies and research findings.

Chemical Structure and Properties

The compound features a thiazolidinone core with an indoline moiety, which is significant in influencing its biological properties. The structural formula can be represented as follows:

Key Features:

- Indolinone moiety : Imparts unique chemical reactivity and biological interactions.

- Thiazolidinone ring : Known for various pharmacological effects, including anti-inflammatory and antimicrobial activities.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit substantial antimicrobial properties. A study evaluated the compound against various bacterial strains, revealing that it outperformed standard antibiotics like ampicillin and exhibited significant antifungal activity as well.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus (MRSA) | 0.5 μg/mL | |

| Escherichia coli | 1.0 μg/mL | |

| Candida albicans | 0.25 μg/mL |

Antiviral Activity

The compound has also shown promising antiviral activity, particularly against Hepatitis C virus (HCV) by inhibiting NS5B RNA polymerase with significant efficacy:

- IC50 Values : The compound exhibited an IC50 value of approximately 32.2 μM against HCV NS5B, indicating potent antiviral properties compared to other derivatives in the same class .

Antitumor Activity

Recent studies have highlighted the potential of thiazolidinone derivatives in cancer therapy. The compound demonstrated cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 Value | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 μM | Induction of apoptosis |

| MCF-7 (breast cancer) | 20 μM | Cell cycle arrest at G1 phase |

These findings suggest that the compound may interfere with cell proliferation pathways, potentially leading to apoptosis in cancer cells .

Enzyme Inhibition

The biological activity of thiazolidinones is often attributed to their ability to inhibit specific enzymes involved in disease processes. For example:

- Aldose Reductase Inhibition : This pathway is critical in diabetic complications, and compounds similar to our target have shown effective inhibition, suggesting a potential therapeutic use in diabetes management .

Structure-Activity Relationship (SAR)

Studies on SAR have revealed that modifications to the thiazolidinone core significantly impact biological activity. For instance:

- Substituents on the indolinone moiety can enhance or diminish antimicrobial potency depending on their electronic and steric properties.

Case Study 1: Antimicrobial Efficacy

In a comparative study involving multiple thiazolidinone derivatives, our compound was tested against resistant strains of bacteria. Results indicated superior efficacy compared to traditional treatments, making it a candidate for further development as an antimicrobial agent .

Case Study 2: Antiviral Potential

A clinical trial assessed the antiviral effects of thiazolidinones on patients with chronic HCV infection. The study found that patients treated with formulations containing our compound showed significant reductions in viral load compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.